2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a hydrazine moiety, and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:
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Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Cyclization to Form the Triazine Ring: : The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine. This step involves cyclization to form the triazine ring. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
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Introduction of Piperidine Groups: : The final step involves the substitution of the chlorine atoms on the triazine ring with piperidine groups. This is achieved by reacting the intermediate with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring. Reagents such as amines and thiols can replace the piperidine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO, often with a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of amine or thiol-substituted triazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has been studied for various scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies. It is also used in the development of probes for studying biological processes.
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Medicine: : Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Further research is ongoing to explore its therapeutic potential.
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Industry: : The compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(TRIFLUOROMETHYL)QUINOXALINE: This compound shares a similar hydrazine and chlorophenyl structure but differs in the triazine ring and the presence of a trifluoromethyl group.
INDOLE-3-ACETIC ACID: Although structurally different, this compound is another example of a heterocyclic compound with significant biological activity.
Uniqueness
The uniqueness of 2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of a triazine ring with piperidine groups and a chlorophenyl hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26ClN7 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26ClN7/c21-17-10-4-3-9-16(17)15-22-26-18-23-19(27-11-5-1-6-12-27)25-20(24-18)28-13-7-2-8-14-28/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,23,24,25,26)/b22-15+ |
InChI Key |
CUXWFAAHFVTXKF-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Cl)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Cl)N4CCCCC4 |
Origin of Product |
United States |
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